molecular formula C26H27N3O3 B2904226 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea CAS No. 1023505-96-5

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea

Katalognummer B2904226
CAS-Nummer: 1023505-96-5
Molekulargewicht: 429.52
InChI-Schlüssel: HAXCWNUIUQWKNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4-dihydroisoquinolin-1-yl-acetonitrile with DMFDMA to afford the enaminonitrile . This enaminonitrile was then reacted with 2-aminobenzimidazole to yield 4-amino-3-(dihydroisoquinolin-1-yl)-benzo [4,5]imidazo [1,2-a]pyrimidine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Michael-type addition of 2-aminobenzimidazole to the enaminonitrile, yielding an intermediate Michael adduct . This adduct readily loses dimethylamine to yield a product that then cyclizes under the reaction conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.23 . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Cyclization and Biological Activity

Cyclization of o-acylphenylacetic acids into 1-aryl-3-hydroxyisoquinolines has been explored, revealing the potential of these compounds in synthesizing new chemical entities. This process, involving reactions with urea, led to the study of biological activities against various bacterial strains, highlighting the antimicrobial potential of these derivatives (Nowicki & Fabrycy, 1976).

DNA-binding Properties

Research into N-alkylanilinoquinazoline derivatives, prepared from dimethoxyquinazoline, has demonstrated significant DNA interaction, suggesting applications in targeting DNA for therapeutic purposes. These studies emphasize the compound's role in intercalative binding processes and its potential in medicinal chemistry (Garofalo et al., 2010).

Inhibition of Enzyme Activity

Compounds related to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea have been investigated for their enzyme inhibition properties, particularly targeting BRAFV600E inhibitors. This research suggests potential applications in treating diseases characterized by abnormal protein kinase activity (Holladay et al., 2011).

Adenosine Receptor Antagonism

Isoquinoline and quinazoline urea derivatives have been synthesized and tested for their affinity towards human adenosine A(3) receptors, highlighting their potential as antagonists. This research underscores the therapeutic possibilities of these compounds in modulating adenosine receptor activity for various medical conditions (van Muijlwijk-Koezen et al., 2000).

Synthesis and Structural Analysis

Efforts to synthesize novel 2-substituted-6,7-dihydro-4H-Pyrimido(2,1-a) isoquinolin-4-ones, starting from specific urea derivatives, have led to insights into the chemical structures and potential applications of these molecules. This research contributes to the broader understanding of isoquinoline derivatives and their utility in scientific research (Lal et al., 1990).

Zukünftige Richtungen

The sigma-2 receptor, to which this compound is a highly selective ligand, has been proposed as a potential target to treat neuropathic pain . This suggests potential future directions for the development of this compound as a therapeutic agent.

Eigenschaften

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-17-4-8-20(9-5-17)28-26(30)29-21-10-6-18(7-11-21)14-23-22-16-25(32-3)24(31-2)15-19(22)12-13-27-23/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXCWNUIUQWKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.